molecular formula C19H12ClF3N4OS2 B2752499 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 671199-97-6

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2752499
CAS RN: 671199-97-6
M. Wt: 468.9
InChI Key: LZSRNPMHGQDQLM-UHFFFAOYSA-N
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Description

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H12ClF3N4OS2 and its molecular weight is 468.9. The purity is usually 95%.
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Scientific Research Applications

Mechanism of Action

Target of Action

The compound, also known as 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known to interact with a variety of enzymes and receptors , making them versatile in their biological activities.

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets that result in changes to cellular processes. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore, as it can make specific interactions with different target receptors . .

Biochemical Pathways

The compound’s effects on biochemical pathways are likely to be diverse, given the range of pharmacological activities associated with 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition

Pharmacokinetics

Triazole compounds, which are structurally similar, are known to bind readily in the biological system with a variety of enzymes and receptors , suggesting potential bioavailability.

Result of Action

The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Given the range of activities associated with 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives , the effects could potentially include inhibition of cancer cell growth, reduction of microbial activity, relief of pain and inflammation, reduction of oxidative stress, inhibition of viral activity, and inhibition of specific enzymes.

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N4OS2/c20-13-6-4-11(5-7-13)15-9-29-17-25-26-18(27(15)17)30-10-16(28)24-14-3-1-2-12(8-14)19(21,22)23/h1-9H,10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSRNPMHGQDQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

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